![molecular formula C23H24ClN3O4 B2384142 1-(4-氯苯基)-N-(3,4,5-三甲氧基苯基)-3,4-二氢吡咯并[1,2-a]嘧啶-2(1H)-甲酰胺 CAS No. 899959-99-0](/img/structure/B2384142.png)
1-(4-氯苯基)-N-(3,4,5-三甲氧基苯基)-3,4-二氢吡咯并[1,2-a]嘧啶-2(1H)-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌活性
与本品结构相关的化合物已被合成并评估其抗菌和抗真菌活性。例如,吡嗪酰胺类似物,包括氯代 N-苯基吡嗪-2-甲酰胺,已显示出对结核分枝杆菌和各种真菌菌株的显着活性,表明有望用于治疗结核病和真菌感染 (Doležal 等人,2010)。另一项研究报道了合成具有良好抗菌性能的哌嗪和三唑并吡嗪衍生物 (Patil 等人,2021)。
光合作用抑制活性
光合电子传递 (PET) 的抑制是另一个研究应用,其中吡嗪的衍生物被发现有效。这些化合物抑制分离菠菜叶绿体的 PET,表明在开发除草剂或研究光合作用机制方面具有潜在用途 (Vicentini 等人,2005)。
与细胞受体的相互作用
此外,吡唑的衍生物已因其与细胞受体的相互作用而被研究,包括大麻素受体。此类化合物,包括 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺,充当有效的拮抗剂,表明有望研究神经传递和治疗剂的开发 (Shim 等人,2002)。
作用机制
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, blocking the binding of EGF and other activating ligands. This leads to inhibition of the downstream signaling pathways, which are critical for the proliferation and survival of cancer cells.
Biochemical Pathways
The compound’s interaction with EGFR leads to the inhibition of several key biochemical pathways. These include the RAS/RAF/MAPK pathway , which is involved in cell cycle regulation, and the PI3K/AKT pathway , which is involved in cell survival and apoptosis . The compound also affects the MMP (Δ Ψm) and significantly reduces the ROS levels in lung cancer cells .
Result of Action
The compound’s action results in the downregulation of key oncogenes, including KRAS, MAP2K, and EGFR . This leads to the inhibition of the growth and prognosis of cancer cells via a holistic approach .
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)27-12-11-26-10-4-5-18(26)21(27)15-6-8-16(24)9-7-15/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLPZIAQZNXQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one](/img/structure/B2384060.png)
![Methyl 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2384061.png)

![Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2384063.png)
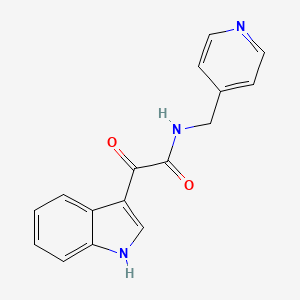
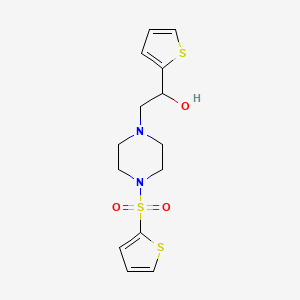
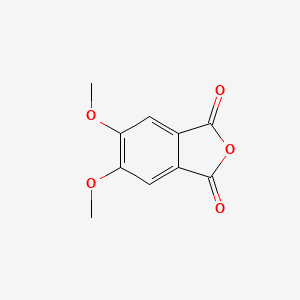
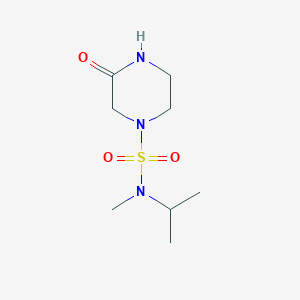
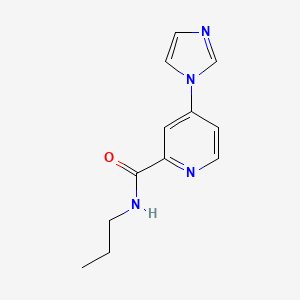


![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)


